1-(2-Thienylcarbonyl)-5-phenyl-2-pyrazoline
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Overview
Description
1-(2-Thienylcarbonyl)-5-phenyl-2-pyrazoline: is an organic compound that belongs to the class of pyrazolines. Pyrazolines are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of a thienylcarbonyl group and a phenyl group in the structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Thienylcarbonyl)-5-phenyl-2-pyrazoline typically involves the reaction of 2-thienylcarbonyl chloride with phenylhydrazine. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the pyrazoline ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
1-(2-Thienylcarbonyl)-5-phenyl-2-pyrazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydropyrazoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Pyrazole derivatives.
Reduction: Dihydropyrazoline derivatives.
Substitution: Various substituted pyrazoline derivatives.
Scientific Research Applications
1-(2-Thienylcarbonyl)-5-phenyl-2-pyrazoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anti-inflammatory properties, making it a subject of interest in medicinal chemistry.
Medicine: It is investigated for its potential therapeutic applications, including its role as an anti-cancer agent.
Mechanism of Action
The mechanism of action of 1-(2-Thienylcarbonyl)-5-phenyl-2-pyrazoline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects.
Pathways Involved: The compound can affect signaling pathways such as the MAPK pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
1-(2-Thienylcarbonyl)-3-phenyl-2-pyrazoline: Similar structure but with different substitution pattern.
1-(2-Thienylcarbonyl)-5-methyl-2-pyrazoline: Similar structure with a methyl group instead of a phenyl group.
1-(2-Thienylcarbonyl)-4-phenyl-2-pyrazoline: Similar structure with different substitution position.
Uniqueness
1-(2-Thienylcarbonyl)-5-phenyl-2-pyrazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both thienylcarbonyl and phenyl groups enhances its reactivity and potential for various applications in research and industry .
Properties
CAS No. |
121306-85-2 |
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Molecular Formula |
C14H12N2OS |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
(3-phenyl-3,4-dihydropyrazol-2-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C14H12N2OS/c17-14(13-7-4-10-18-13)16-12(8-9-15-16)11-5-2-1-3-6-11/h1-7,9-10,12H,8H2 |
InChI Key |
XHFCWCMBADMELI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
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